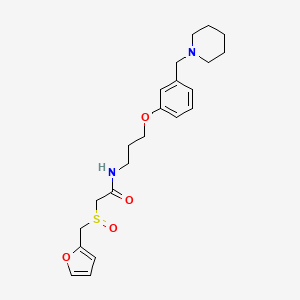

FRG8701

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLUMUDDKHJJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910747 | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108498-50-6 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108498-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frg 8701 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108498506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: An In-depth Analysis of Roxatidine Acetate, a Histamine H2-Receptor Antagonist

Disclaimer: Initial research for the compound "2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide" did not yield any specific data in publicly available scientific literature. This suggests the compound may be novel, not extensively studied, or described under a different nomenclature. This guide will instead focus on the structurally related and well-documented compound, Roxatidine Acetate , which shares the core chemical scaffold of interest.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Roxatidine acetate is a potent and specific competitive histamine H2-receptor antagonist.[1] Following oral administration, it is rapidly deacetylated to its active metabolite, roxatidine, which is responsible for its therapeutic effects.[2][3] This compound effectively inhibits basal and stimulated gastric acid secretion, making it a valuable agent in the treatment of peptic ulcer disease, Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD).[4][5] This document provides a comprehensive overview of roxatidine acetate, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

Roxatidine acetate hydrochloride is a white to off-white crystalline solid.[6] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | [7] |

| Synonyms | Roxatidine acetate HCl, HOE 760, TZU-0460, Pifatidine | [8] |

| CAS Number | 78628-28-1 (Roxatidine acetate), 93793-83-0 (HCl salt) | [4][8] |

| Molecular Formula | C19H28N2O4 | [4] |

| Molecular Weight | 348.44 g/mol | [4] |

| Melting Point | 59-60°C (free base), 145-146°C (HCl salt) | [9][10] |

| Solubility | Soluble in water, ethanol, and DMSO. | [8] |

| pKa | 14.23 (Predicted) | [10] |

Synthesis of Roxatidine Acetate

The synthesis of roxatidine acetate typically involves a multi-step process, starting from m-hydroxybenzaldehyde. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Roxatidine Acetate

A generalized synthetic procedure is as follows:

-

Step 1: Reductive Amination. m-Hydroxybenzaldehyde is reacted with piperidine via reductive amination to yield 3-(1-piperidinylmethyl)phenol.[4]

-

Step 2: Etherification. The resulting phenol is subjected to a Williamson ether synthesis with a suitable 3-carbon aminopropyl synthon, such as 3-chloropropylamine hydrochloride, in the presence of a base (e.g., sodium hydride) and a solvent like dimethylformamide (DMF), to produce 3-(3-(piperidinomethyl)phenoxy)propan-1-amine.[4][11]

-

Step 3: Amidation. The primary amine is then acylated. One method involves reacting it with chloroacetyl chloride, followed by substitution with potassium acetate in a solvent like tetrahydrofuran (THF).[11] Another approach is the direct reaction with glycolic acid to form roxatidine, the active metabolite.[4]

-

Step 4: Acetylation. If roxatidine is formed in the previous step, it is then acetylated using acetic anhydride to yield the final product, roxatidine acetate.[4]

-

Step 5: Salt Formation (Optional). The final compound can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[11]

Caption: Synthetic pathway for Roxatidine Acetate.

Mechanism of Action

Roxatidine acetate acts as a prodrug and is rapidly converted to its active form, roxatidine.[2] Roxatidine is a competitive antagonist of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells.

Signaling Pathway

-

Histamine Release: Gastrin and acetylcholine stimulate enterochromaffin-like (ECL) cells to release histamine.

-

H2-Receptor Binding: Histamine binds to H2-receptors on parietal cells.

-

Adenylate Cyclase Activation: This binding activates Gs-protein, which in turn stimulates adenylate cyclase.

-

cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Proton Pump Activation: PKA phosphorylates proteins that lead to the activation and translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell.

-

Acid Secretion: The proton pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions.

-

Inhibition by Roxatidine: Roxatidine competitively blocks histamine from binding to the H2-receptor, thereby inhibiting the entire downstream signaling cascade and reducing gastric acid secretion.[5][9]

Caption: Mechanism of Roxatidine at the gastric parietal cell.

Pharmacological Data

Roxatidine acetate is a highly effective inhibitor of gastric acid secretion, with a potency that is comparable to or greater than other H2-receptor antagonists like ranitidine and cimetidine.[1][12]

| Parameter | Species/Model | Value | Reference |

| IC50 (vs. Histamine) | Isolated Rabbit Gastric Glands | 3.2 µM (as HCl salt) | [3][13] |

| Oral Bioavailability | Human | >95% (as roxatidine acetate) | [2] |

| Protein Binding | Human | 5-7% | [4] |

| Elimination Half-life | Human | 5-7 hours | [4] |

| Metabolism | Human | Rapidly converted to active metabolite roxatidine by esterases. | [2] |

| Excretion | Human | Primarily Renal | [4] |

| ID50 (Intraduodenal) | Rat (Histamine-stimulated acid secretion) | 9.8 mg/kg | [3] |

| Comparative Potency | Dog (Heidenhain-pouch) | 3-6 times more potent than cimetidine | [3] |

Experimental Protocols and Clinical Findings

Roxatidine acetate has been evaluated in numerous preclinical and clinical studies.

Preclinical Evaluation: Atopic Dermatitis Model

A study investigated the effects of roxatidine acetate in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) mouse model.

-

Methodology:

-

Induction of AD: NC/Nga male mice were sensitized by topical application of Dfb extract twice a week for 8 weeks.[14]

-

Treatment: After 4 weeks of induction, mice were orally administered roxatidine acetate (10 and 20 mg/kg) daily for another 4 weeks.[14]

-

Assessment: Clinical severity (dermatitis score), serum levels of IgE and histamine, and skin tissue histology (epidermal thickness, mast cell infiltration) were evaluated.[14][15]

-

-

Key Findings:

-

Oral administration of roxatidine acetate significantly reduced dermatitis scores and alleviated AD skin symptoms.[15]

-

A significant decrease in epidermal thickness and mast cell infiltration was observed in the treated group.[14]

-

The treatment also lowered the levels of serum IgE, histamine, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[15]

-

Clinical Evaluation: Peptic Ulcer Disease

Double-blind, randomized, placebo-controlled multicenter studies have been conducted to assess the efficacy of roxatidine acetate in maintaining remission of peptic ulcers.

-

Methodology:

-

Patient Population: 725 patients with endoscopically confirmed healed duodenal or gastric ulcers were recruited.[16]

-

Treatment Regimen: Patients were randomized to receive either roxatidine acetate (75 mg at night) or a placebo for 12 months.[16]

-

Efficacy Endpoint: The primary endpoint was ulcer relapse, confirmed by endoscopy at scheduled intervals (2, 4, 6, 9, and 12 months) or as clinically indicated.[16]

-

-

Key Findings:

-

The ulcer recurrence rate was significantly lower in the roxatidine acetate group compared to the placebo group.[16]

-

After 12 months, relapse rates for duodenal ulcer patients were 35% (roxatidine acetate) vs. 66% (placebo).[16]

-

For gastric ulcer patients, relapse rates were 32% (roxatidine acetate) vs. 71% (placebo).[16]

-

The treatment was well-tolerated with no significant adverse effects reported.[16]

-

Caption: Workflow of a clinical trial for Roxatidine Acetate.

Conclusion

Roxatidine acetate is a well-characterized histamine H2-receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in the treatment of acid-related gastrointestinal disorders. Its potent antisecretory action, combined with a good safety profile, establishes it as a significant therapeutic agent. Further research into its anti-inflammatory properties, as suggested by recent preclinical studies, may open new avenues for its clinical application.

References

- 1. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Roxatidine Acetate Hydrochloride 93793-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride | 98793-83-0 [amp.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Roxatidine acetate CAS#: 78628-28-1 [amp.chemicalbook.com]

- 11. Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]

- 12. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 16. Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of Lafutidine, a Close Structural Analog of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide

Disclaimer: Information regarding the specific chemical entity 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not available in the public domain. This guide provides a comprehensive overview of a closely related and well-studied compound, Lafutidine . Lafutidine shares key structural motifs with the requested molecule, including the 2-((2-furanylmethyl)sulfinyl)acetamide group and a piperidinyl moiety, making its properties of significant interest to researchers studying similar chemical structures.

Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2] It is distinguished from other H2 receptor antagonists by its multimodal mechanism of action, which includes both potent gastric acid suppression and gastroprotective effects.[1][2][3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Lafutidine.

| Property | Value | Source |

| IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[[4-(piperidin-1-ylmethyl)-2-pyridinyl]oxy]but-2-enyl]acetamide | [4] |

| CAS Number | 118288-08-7 | [3][4] |

| Molecular Formula | C22H29N3O4S | [3][4] |

| Molecular Weight | 431.55 g/mol | [3] |

| Melting Point | 92.7-94.9 °C | [3][5] |

| Boiling Point (Predicted) | 704.2±60.0 °C | [5] |

| Density (Predicted) | 1.252±0.06 g/cm3 | [5] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | DMF: 5 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL | [5][6] |

| Appearance | White to off-white solid powder | [3][7] |

| Storage Temperature | -20°C | [5][8] |

A related compound, Dihydro Lafutidine, is known as a hydrogenated impurity of Lafutidine.[9] Its chemical name is 2-[(2-Furanylmethyl)sulfinyl]-N-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]butyl]acetamide.[9][10]

Pharmacological Profile

Lafutidine is a potent histamine H2 receptor antagonist with a unique gastroprotective mechanism.[1][11] Its pharmacological activity is characterized by a rapid onset and long duration of action.[2][11]

-

Primary Mechanism : Lafutidine competitively inhibits the binding of histamine to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[2][11]

-

Gastroprotective Effects : Beyond its H2 receptor antagonism, lafutidine exhibits a mucosal protective effect.[2] It stimulates the production of gastric mucus and bicarbonate, which form a protective barrier against gastric acid.[11] This is partly mediated through the activation of calcitonin gene-related peptide (CGRP) and subsequent stimulation of nitric oxide (NO) production, which regulates gastric mucosal blood flow.[1] Lafutidine also inhibits the attachment of Helicobacter pylori to gastric cells.[1]

Signaling Pathways

The dual-action mechanism of Lafutidine involves both direct H2 receptor blockade and indirect gastroprotective pathways.

Caption: Mechanism of action of Lafutidine.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. In Vitro Histamine H2 Receptor Antagonist Activity Assay

This protocol is based on the principle of measuring the inhibition of histamine-induced cAMP production in cells expressing the human H2 receptor.[6]

-

Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor.

-

Methodology :

-

Cells are cultured in appropriate media and seeded into 96-well plates.

-

After reaching confluency, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of Lafutidine (e.g., 1 nM to 10 µM) for 15-30 minutes.

-

Histamine (at a concentration that elicits a submaximal response, e.g., 1 µM) is then added to the wells to stimulate cAMP production.

-

The incubation is continued for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Data Analysis : The concentration-response curves for Lafutidine's inhibition of histamine-stimulated cAMP production are plotted, and the IC50 value is calculated.

2. In Vivo Model of Reflux Esophagitis in Rats

This protocol describes an in vivo model to assess the efficacy of Lafutidine in preventing reflux esophagitis.[6]

-

Animal Model : Male Sprague-Dawley rats.

-

Methodology :

-

Rats are fasted overnight with free access to water.

-

Lafutidine (e.g., 3, 10, and 30 mg/kg) or vehicle is administered intragastrically.

-

After a set period (e.g., 1 hour), the rats are anesthetized.

-

A laparotomy is performed, and the pylorus and the transitional region between the forestomach and the corpus are ligated.

-

The abdominal incision is closed, and the animals are allowed to recover for a specified duration (e.g., 5 hours).

-

The animals are euthanized, and the esophagus and stomach are removed.

-

The esophagus is opened longitudinally, and the severity of hemorrhagic lesions is scored based on a predefined scale.

-

The gastric contents are collected to measure the volume and acidity of gastric secretion.

-

-

Data Analysis : The lesion scores and gastric acid output are compared between the Lafutidine-treated groups and the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vivo evaluation of a gastroprotective agent.

Caption: In vivo experimental workflow.

References

- 1. Lafutidine - Wikipedia [en.wikipedia.org]

- 2. What is Lafutidine used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lafutidine CAS#: 118288-08-7 [m.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. apexbt.com [apexbt.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. 2-[(2-FuranylMethyl)sulfinyl]-N-[4-[[4-(1-piperidinylMethyl)-2-pyridinyl]oxy]butyl]acetaMide | 118288-14-5 [amp.chemicalbook.com]

- 11. What is the mechanism of Lafutidine? [synapse.patsnap.com]

2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide

Disclaimer: The compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not a recognized pharmaceutical agent with established clinical data. The following technical guide is a scientific inference based on the structural similarity of the molecule to two known histamine H₂ receptor antagonists: Roxatidine and Lafutidine. The core of the molecule, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, is a derivative of Roxatidine[1][2][3], while the (2-Furanylmethyl)sulfinyl moiety is a key component of Lafutidine. This document, therefore, extrapolates the likely mechanism of action, pharmacological profile, and associated experimental methodologies from the established knowledge of these two related compounds.

Introduction

2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is a novel chemical entity that combines structural motifs from two distinct classes of H₂ receptor antagonists. This guide provides a detailed overview of its putative mechanism of action, drawing parallels from its structural parents to offer a predictive pharmacological profile for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Histamine H₂ Receptor Antagonism

The primary mechanism of action for this compound is predicted to be the competitive antagonism of the histamine H₂ receptor. Histamine H₂ receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of gastric parietal cells. Their activation by histamine stimulates the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins involved in the trafficking and activation of the H⁺/K⁺-ATPase proton pump, resulting in gastric acid secretion.

By competitively binding to the H₂ receptor, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide would inhibit the binding of histamine, thereby preventing the downstream signaling cascade and reducing gastric acid secretion.

Signaling Pathway

Caption: Putative signaling pathway of histamine H₂ receptor antagonism.

Quantitative Pharmacological Data (Inferred)

The following table summarizes the expected range of pharmacological activities based on data from structurally related compounds.

| Parameter | Roxatidine Acetate | Lafutidine | Predicted Range for Target Compound |

| H₂ Receptor Binding Affinity (Ki) | ~10-50 nM | ~1-10 nM | 1-50 nM |

| Inhibition of Histamine-Induced Acid Secretion (IC₅₀) | ~0.1-1 µM | ~0.01-0.1 µM | 0.01-1 µM |

| Oral Bioavailability | >90% | ~20-60% | Variable, dependent on final structure |

| Plasma Half-life | ~2-3 hours | ~2-4 hours | ~2-4 hours |

Detailed Experimental Protocols

To characterize the mechanism of action of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, the following experimental protocols would be essential.

Radioligand Binding Assay for H₂ Receptor Affinity

Objective: To determine the binding affinity (Ki) of the compound for the human histamine H₂ receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human H₂ receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled H₂ receptor antagonist (e.g., [³H]-Tiotidine) and varying concentrations of the test compound.

-

Incubation: The reaction is incubated at 25°C for 60 minutes to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC₅₀ value obtained from competitive binding curves.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for H₂ receptor radioligand binding assay.

Functional Assay: cAMP Measurement

Objective: To assess the functional antagonist activity of the compound by measuring its effect on histamine-stimulated cAMP production.

Methodology:

-

Cell Culture: Cells expressing the human H₂ receptor are cultured to confluency.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of histamine (e.g., 10 µM).

-

Lysis and Detection: The reaction is stopped, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The IC₅₀ value for the inhibition of histamine-stimulated cAMP production is determined.

In Vivo Gastric Acid Secretion Model

Objective: To evaluate the in vivo efficacy of the compound in reducing gastric acid secretion.

Methodology:

-

Animal Model: A rat model with a pylorus ligation is commonly used.

-

Dosing: The test compound is administered orally or intravenously at various doses.

-

Stimulation: Gastric acid secretion is stimulated with a secretagogue such as histamine or pentagastrin.

-

Sample Collection: After a set period, gastric contents are collected.

-

Analysis: The volume of gastric juice, pH, and total acid output are measured.

-

Data Analysis: The dose-dependent inhibition of gastric acid secretion is determined.

Structure-Activity Relationship (SAR) Insights

The (2-Furanylmethyl)sulfinyl group from Lafutidine is known to contribute to a potent and long-lasting H₂ receptor antagonistic effect. The N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide core from Roxatidine provides a well-established scaffold for H₂ receptor binding. The combination of these two pharmacophores suggests that the target compound could exhibit potent and sustained inhibition of gastric acid secretion.

Conclusion

While direct experimental data for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not available in the public domain, a comprehensive understanding of its constituent chemical motifs allows for a strong predictive model of its mechanism of action. It is hypothesized to be a potent histamine H₂ receptor antagonist. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of this hypothesis and the full characterization of this novel compound's pharmacological profile. This information is critical for any further drug development efforts.

References

- 1. US5317026A - Acetamide derivative and application thereof - Google Patents [patents.google.com]

- 2. 2-hydroxy-N-[3-[3-(1-piperidylmethyl)phenoxy]propyl]acetamide | 97900-88-4 [chemicalbook.com]

- 3. 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride | 98793-83-0 [amp.chemicalbook.com]

Technical Guide: A Proposed Synthesis Pathway for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals Topic: A detailed, multi-step synthesis pathway for the novel compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, a structural analog of H2-receptor antagonists like Lafutidine and Roxatidine.

Executive Summary

This technical guide outlines a comprehensive, proposed synthetic pathway for 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. The synthesis is strategically divided into three main stages: the preparation of two key intermediates, Intermediate A (2-((2-Furanylmethyl)sulfinyl)acetic acid) and Intermediate B (3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine) , followed by their final condensation to yield the target molecule. The methodologies presented are based on established chemical principles and analogous reactions reported in the synthesis of related pharmaceutical compounds.[1] This document provides detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations to facilitate laboratory-scale synthesis and further research.

Overall Synthetic Strategy

The retrosynthetic analysis of the target molecule identifies the central amide bond as the key disconnection point. This leads to a convergent synthesis strategy involving the preparation of a carboxylic acid moiety and an amine moiety, which are then coupled in the final step.

The proposed three-stage forward synthesis is as follows:

-

Stage 1: Synthesis of Intermediate A - 2-((2-Furanylmethyl)sulfinyl)acetic acid.

-

Stage 2: Synthesis of Intermediate B - 3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine.

-

Stage 3: Final Amide Coupling - Condensation of Intermediate A and Intermediate B.

Stage 1: Synthesis of Intermediate A - 2-((2-Furanylmethyl)sulfinyl)acetic acid

This stage involves a two-step process starting from 2-furfuryl mercaptan: S-alkylation followed by selective oxidation.

Step 1.1: Synthesis of 2-((2-Furanylmethyl)thio)acetic acid

This step involves the nucleophilic substitution of ethyl chloroacetate with 2-furfuryl mercaptan, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

To a stirred solution of sodium hydroxide (1.0 eq) in ethanol at 0-5°C, add 2-furfuryl mercaptan (1.0 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for an additional 2-3 hours to facilitate ester hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-((2-Furanylmethyl)thio)acetic acid.[2]

Step 1.2: Synthesis of 2-((2-Furanylmethyl)sulfinyl)acetic acid (Intermediate A)

This step involves the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide in an acidic medium.[3]

Experimental Protocol:

-

Dissolve 2-((2-Furanylmethyl)thio)acetic acid (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 30% hydrogen peroxide (1.1-1.2 eq) dropwise, ensuring the temperature does not exceed 15°C.

-

After addition, allow the reaction mixture to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate A. The product can be further purified by recrystallization.[3]

Stage 2: Synthesis of Intermediate B - 3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine

This stage is a multi-step synthesis analogous to the preparation of the amine intermediate for Roxatidine.[1]

Step 2.1: Synthesis of 3-(1-Piperidinylmethyl)phenol

This intermediate is synthesized via reductive amination of 3-hydroxybenzaldehyde with piperidine.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol.

-

Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the aqueous residue to ~7 with 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be purified by column chromatography or recrystallization.[1]

Step 2.2: Synthesis of N-(3-(3-(1-Piperidinylmethyl)phenoxy)propyl)phthalimide

This step involves a Williamson ether synthesis followed by a Gabriel synthesis approach to install the protected primary amine.[1][4][5]

Experimental Protocol:

-

To a solution of 3-(1-piperidinylmethyl)phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add N-(3-bromopropyl)phthalimide (1.05 eq) to the mixture.

-

Heat the reaction to 80-90°C and stir for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the phthalimide-protected intermediate.[1]

Step 2.3: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propan-1-amine (Intermediate B)

The final step in this stage is the deprotection of the phthalimide group using hydrazine to release the primary amine.[1][6][7]

Experimental Protocol:

-

Suspend N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1M NaOH solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate B as an oil.

Stage 3: Final Amide Coupling

This final stage involves the condensation of the two key intermediates to form the target molecule. A standard peptide coupling protocol using EDC and HOBt is proposed.

Experimental Protocol:

-

Dissolve Intermediate A (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 eq) and stir for 15 minutes at 0°C.

-

Add a solution of Intermediate B (1.0 eq) in the same solvent, followed by DIPEA (2.0 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final target molecule.

Quantitative Data Summary

The following tables summarize the reagents and expected yields for the key transformations, based on reported data for analogous reactions.

Table 1: Synthesis of Intermediate A

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (Analogous) |

|---|---|---|---|---|---|---|

| 1.1 | 2-Furfuryl Mercaptan | Ethyl Chloroacetate, NaOH | Ethanol | Reflux | 6-9 h | ~85%[2] |

| 1.2 | 2-((2-Furanylmethyl)thio)acetic acid | H₂O₂, Glacial Acetic Acid | Acetic Acid | RT | 12-16 h | >90%[3] |

Table 2: Synthesis of Intermediate B

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (Analogous) |

|---|---|---|---|---|---|---|

| 2.1 | 3-Hydroxybenzaldehyde | Piperidine, NaBH₄ | Methanol | RT | 12-16 h | ~80-90% |

| 2.2 | 3-(1-Piperidinylmethyl)phenol | N-(3-Bromopropyl)phthalimide, K₂CO₃ | DMF | 80-90°C | 6-8 h | ~85-95%[1] |

| 2.3 | Phthalimide Intermediate | Hydrazine Hydrate | Ethanol | Reflux | 4 h | >90%[1] |

Table 3: Final Amide Coupling

| Step | Starting Materials | Key Reagents | Solvent | Temp. | Time | Yield (Analogous) |

|---|

| 3.0 | Intermediate A, Intermediate B | EDC, HOBt, DIPEA | DCM/DMF | RT | 12-24 h | 60-80% |

References

- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lscollege.ac.in [lscollege.ac.in]

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Pharmacology of Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, favorable physicochemical properties, and synthetic accessibility have cemented its role in the development of a vast array of therapeutics. Piperidine derivatives are integral components of numerous clinically approved drugs, spanning a wide spectrum of pharmacological classes including analgesics, antipsychotics, antihistamines, and anticancer agents. This technical guide provides a comprehensive overview of the pharmacology of piperidine derivatives in research, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Piperidine Derivatives as Opioid Receptor Modulators for Analgesia

Piperidine-based structures are central to the development of potent analgesics, most notably through their interaction with opioid receptors. The prototypical example is pethidine (meperidine), and this class has been extensively modified to optimize potency and reduce side effects.

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinities of various piperidine derivatives to the µ-opioid receptor (MOR) are crucial for their analgesic activity. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.

| Compound | µ-Opioid Receptor Ki (nM) | Reference |

| Pethidine | 410 | [1] |

| Fentanyl | 0.38 | [2] |

| 4-phenylpiperidine derivative (HN58) | Not reported (high analgesic activity) | [2] |

| Carfentanil Metabolite | 0.18 (µ-opioid activity) | [3] |

Experimental Protocol: In Vivo Analgesic Activity Assessment (Tail-Flick Test)

The tail-flick test is a common method to assess the analgesic efficacy of compounds in animal models.

Principle: This test measures the latency of an animal to withdraw its tail from a noxious heat source. An increase in the tail-flick latency indicates an analgesic effect.

Procedure:

-

Animal Model: Male Swiss albino mice (20-25 g) are typically used.

-

Apparatus: A tail-flick analgesiometer is used, which provides a controlled heat stimulus to the tail.

-

Baseline Measurement: The baseline tail-flick latency is determined for each mouse before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound (piperidine derivative) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.

-

Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Piperidine Derivatives as Anticancer Agents

The piperidine scaffold is a key feature in several anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of signaling pathways.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair. Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations) can lead to synthetic lethality.

| Compound | PARP-1 IC50 (nM) | MDA-MB-436 Cell Line IC50 (µM) | Reference |

| 6a (benzamide derivative) | 8.33 | 8.56 | [4] |

| 15d (benzamide derivative) | 12.02 | 6.99 | [4] |

Principle: This assay measures the activity of PARP-1 by quantifying the consumption of its substrate, NAD+. A decrease in NAD+ levels, detected by a fluorescent probe, indicates PARP-1 activity. Inhibition of PARP-1 results in a stable NAD+ concentration and a lower fluorescent signal.

Procedure:

-

Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+, PARP inhibitor (test compound), and a fluorescent NAD+ detection reagent.

-

Reaction Setup: In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding NAD+.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the fluorescent detection reagent.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce PARP-1 activity by 50%, is calculated from the dose-response curve.

Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is common in many cancers. Some piperidine derivatives have been shown to exert their anticancer effects by modulating this pathway.

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. To assess the activity of the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt is measured.

Procedure:

-

Cell Culture and Treatment: Culture cancer cells (e.g., PC3 prostate cancer cells) and treat them with the piperidine derivative for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total-Akt, phospho-Akt (Ser473), total-mTOR, phospho-mTOR).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by piperidine derivatives.

Piperidine Derivatives as Multi-Target Antipsychotics

Several atypical antipsychotics feature a piperidine moiety and exhibit a multi-target receptor binding profile, which is thought to contribute to their efficacy and reduced side-effect profile compared to typical antipsychotics.

Quantitative Data: Receptor Binding Profile of a Multi-Target Piperidine Derivative

| Receptor | Ki (nM) |

| Dopamine D2 | 1.2 |

| Serotonin 5-HT1A | 3.5 |

| Serotonin 5-HT2A | 0.8 |

| Histamine H1 | 25.6 |

| Adrenergic α1 | 15.4 |

(Data is representative for a multi-target antipsychotic piperidine derivative)

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A, 5-HT2A).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test piperidine derivative.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The pharmacological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.

-

N-Substitution: The substituent on the piperidine nitrogen is crucial for modulating receptor affinity and selectivity. For example, in opioid analgesics, an N-phenethyl group is often associated with high µ-opioid receptor affinity.

-

4-Position Substitution: The 4-position of the piperidine ring is a common site for modification. In many CNS-active compounds, a 4-aryl or 4-heteroaryl group is important for receptor interaction. The nature of the substituent at this position can significantly influence the binding mode and functional activity.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine derivatives often exhibit enantioselective binding to their targets.

Conclusion

The piperidine scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its conformational flexibility allows it to adapt to a wide variety of biological targets, and its synthetic tractability enables extensive chemical modification to optimize pharmacological properties. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are essential for the successful development of novel piperidine-based drugs. This guide has provided an overview of the key pharmacological aspects of piperidine derivatives in research, highlighting their diverse therapeutic potential and the experimental approaches used to elucidate their mechanisms of action. As our understanding of disease biology deepens, the "privileged" piperidine scaffold is poised to remain at the forefront of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and its Analogs

This technical guide provides a comprehensive review of the available scientific literature concerning the synthesis, potential mechanism of action, and biological activity of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide and its structurally related analogs. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Introduction and Chemical Structure

The compound 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide belongs to a class of acetamide derivatives that have been investigated for their pharmacological activities. While literature specifically detailing this exact molecule is scarce, its core structure, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, is a well-documented scaffold found in several biologically active compounds, most notably those acting as histamine H2-receptor antagonists.

A prominent analog is Roxatidine , which is 2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide. Another related compound, Lafutidine , incorporates the 2-((furan-2-yl)methanesulfinyl) moiety, albeit with a different backbone structure. The structural similarities suggest that the target compound of this review may exhibit comparable pharmacological properties, primarily as an inhibitor of gastric acid secretion.

Synthesis and Experimental Protocols

The synthesis of compounds based on the N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide scaffold has been described in the patent literature. A general synthetic route involves a multi-step process, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of the Core Scaffold

A plausible synthetic pathway for the core intermediate, 3-(3-(piperidinomethyl)phenoxy)propan-1-amine, is outlined below. This intermediate can then be acylated to yield the final acetamide derivative.

-

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol.

-

m-Hydroxybenzaldehyde and piperidine are reacted in a suitable solvent.

-

The resulting intermediate is reduced using a reducing agent such as sodium borohydride to yield 3-(1-piperidinylmethyl)phenol.

-

-

Step 2: Synthesis of 3-(3-(3-(piperidinomethyl)phenoxy)propyl)amine.

-

The product from Step 1 is reacted with a 3-halopropylamine derivative (e.g., 3-chloropropylamine hydrochloride) in the presence of a base and a suitable solvent like dimethylformamide (DMF).

-

-

Step 3: Acylation to form the final acetamide.

-

The amine from Step 2 is acylated with a suitable acylating agent. For the synthesis of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, the acylating agent would be an activated form of 2-((2-furanylmethyl)sulfinyl)acetic acid.

-

Experimental Workflow: Synthesis

Plausible synthetic route for the target compound.

Potential Mechanism of Action and Signaling Pathway

Based on the structural analogy to Roxatidine and Lafutidine, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is hypothesized to act as a histamine H2-receptor antagonist .

Histamine H2 receptors are G-protein coupled receptors located on the basolateral membrane of parietal cells in the stomach. Activation of these receptors by histamine stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase, which in turn activates the proton pump (H+/K+-ATPase), leading to the secretion of gastric acid.

By competitively blocking the histamine H2 receptor, the title compound would prevent the downstream signaling cascade, thereby reducing gastric acid secretion.

Signaling Pathway: Histamine H2 Receptor Antagonism

Proposed mechanism of action via H2 receptor blockade.

Quantitative Data from Analogs

While no specific quantitative data exists for the title compound, data for its close analog, Roxatidine acetate hydrochloride, provides insight into the potential potency.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (oral, male mice) | Reference |

| Roxatidine Acetate | 78628-28-1 | C19H28N2O4 | 348.44 | 1000 mg/kg | |

| Roxatidine Acetate HCl | 93793-83-0 | C19H28N2O4.HCl | 384.90 | - | |

| Roxatidine | 78273-80-0 | C17H26N2O3 | 306.4 | - |

Potential Therapeutic Applications

Given the likely mechanism of action as a histamine H2-receptor antagonist, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide could have potential therapeutic applications in the treatment of conditions related to excessive gastric acid secretion, such as:

-

Peptic ulcer disease

-

Gastroesophageal reflux disease (GERD)

-

Zollinger-Ellison syndrome

Further preclinical and clinical studies would be necessary to validate these potential applications.

Conclusion

While direct experimental data on 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide is not available in the current scientific literature, a comprehensive analysis of its structural analogs, particularly Roxatidine, provides a strong basis for predicting its synthesis, mechanism of action, and potential therapeutic utility. The compound is likely a histamine H2-receptor antagonist with potential for development as a treatment for acid-related gastrointestinal disorders. The synthetic routes and biological pathways outlined in this guide can serve as a foundation for future research and development of this and related molecules.

An In-depth Technical Guide on the Physical and Chemical Characteristics of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of acetylsalicylic acid, commonly known as aspirin. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its primary mechanism of action.

Physical and Chemical Properties

Acetylsalicylic acid is a synthetic organic compound that belongs to the class of salicylates.[1] It is widely recognized for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[2] The compound is a white, crystalline, weakly acidic substance.[3] In moist air, it can hydrolyze into salicylic acid and acetic acid.[4][5]

Table 1: Quantitative Physical and Chemical Data for Acetylsalicylic Acid

| Property | Value | Units | Notes |

| Molecular Formula | C₉H₈O₄ | - | [3][6] |

| Molar Mass | 180.159 | g·mol⁻¹ | [3][6] |

| Melting Point | 135 - 136 | °C | Decomposes around 140°C.[3][6][7] |

| Boiling Point | 140 | °C | Decomposes.[6][7][8] |

| Density | 1.40 | g/cm³ | [3][6][7] |

| pKa | 3.5 | - | at 25 °C.[3][8][9] |

| Solubility | |||

| in Water | 2.7 - 3.3 | mg/mL | at 23-25 °C and pH 7.2.[10][11][12] |

| in Ethanol | ~80 | mg/mL | [12] |

| in DMSO | ~41 | mg/mL | [12] |

| in Dimethylformamide | ~30 | mg/mL | [12] |

| in Acetone | Freely Soluble | - | [5] |

| in Diethyl Ether | Soluble | - | [5] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical characteristics of acetylsalicylic acid are outlined below. These protocols are foundational for quality control and characterization in a laboratory setting.

1. Determination of Melting Point

The melting point of a substance is a critical indicator of its purity.[13] A sharp melting point range is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting point range.[13][14]

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or automated instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer (0-200 °C range)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Ensure the acetylsalicylic acid sample is completely dry. If necessary, dry the sample in a desiccator or a low-temperature oven (around 50°C).[13][15]

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a depth of approximately 0.5 cm.[13][15]

-

Place the capillary tube in the melting point apparatus.[13][15]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[16]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[16]

-

For pure aspirin, the expected melting point is in the range of 135-136 °C.[3][6]

-

2. Determination of Solubility in Water

The aqueous solubility of a drug substance is a crucial parameter influencing its absorption and bioavailability. This protocol uses titration to quantify the amount of dissolved acetylsalicylic acid.[10][17]

-

Apparatus:

-

Analytical balance

-

Conical flasks (100 mL)

-

Volumetric pipette (10 mL)

-

Burette (50 mL)

-

Filter funnel and filter paper

-

Magnetic stirrer and stir bar (optional)

-

-

Reagents:

-

Distilled or deionized water

-

Standardized 0.020 M sodium hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

-

Procedure:

-

Accurately weigh approximately 0.5 g of acetylsalicylic acid and transfer it to a 100 mL conical flask.[10][17]

-

Add exactly 50 mL of distilled water to the flask.

-

Stopper the flask and swirl it for a set period (e.g., 5 minutes) to create a saturated solution.[10][17] A magnetic stirrer can be used for consistent agitation.

-

Filter the solution into a clean, dry conical flask to remove any undissolved solid.[10][17]

-

Using a volumetric pipette, transfer a 10 mL aliquot of the clear filtrate into a new conical flask.[10][17]

-

Add 2-3 drops of phenolphthalein indicator to the aliquot. The solution should be colorless.

-

Titrate the aspirin solution with the standardized 0.020 M NaOH solution until the first permanent faint pink color is observed.[10][17]

-

Record the volume of NaOH solution used. Repeat the titration at least two more times with fresh aliquots for accuracy.

-

Calculate the concentration of dissolved aspirin using the titration results and the stoichiometry of the reaction (1 mole of aspirin reacts with 1 mole of NaOH).

-

3. Synthesis and Purification of Aspirin

Aspirin is commonly synthesized in the laboratory by the acetylation of salicylic acid using acetic anhydride with an acid catalyst.[18][19]

-

Apparatus:

-

Erlenmeyer flasks (50 mL and 125 mL)

-

Graduated cylinders

-

Hot plate or water bath

-

Büchner funnel and filter flask for vacuum filtration

-

Watch glass

-

-

Reagents:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Ethanol

-

Ice-cold distilled water

-

-

Synthesis Procedure:

-

Weigh approximately 2.0 g of salicylic acid and place it in a 125 mL Erlenmeyer flask.[16]

-

In a fume hood, carefully add 4-5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric or phosphoric acid.[16][18]

-

Gently swirl the flask to mix the reactants.

-

Heat the flask in a warm water bath (70-80 °C) for about 10-15 minutes.[16][18]

-

Remove the flask from the heat and cautiously add 20 drops of cold water to decompose the excess acetic anhydride.[18]

-

Add approximately 20 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin.[16]

-

Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold water.

-

-

Purification by Recrystallization:

-

Transfer the crude aspirin to an Erlenmeyer flask.

-

Add a minimum amount of warm ethanol to dissolve the crystals.[20][21]

-

Slowly add warm water until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[20][21]

-

Collect the purified aspirin crystals by vacuum filtration and allow them to air dry on a watch glass.[20]

-

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][22][[“]] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[3][22] This inactivation prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[22][[“]]

Caption: Aspirin's inhibition of COX enzymes.

Experimental Workflow: Aspirin Synthesis and Purification

The following diagram illustrates the key steps in the laboratory synthesis of aspirin from salicylic acid, followed by its purification via recrystallization. This workflow is a standard procedure in organic chemistry for producing and isolating a pure solid compound.

Caption: Workflow for aspirin synthesis.

References

- 1. Notes on The Properties of Aspirin [unacademy.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. byjus.com [byjus.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 11. bohr.winthrop.edu [bohr.winthrop.edu]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. edu.rsc.org [edu.rsc.org]

- 16. LAB1 [intro.chem.okstate.edu]

- 17. edu.rsc.org [edu.rsc.org]

- 18. web.williams.edu [web.williams.edu]

- 19. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 23. Mechanism of action of aspirin - Consensus [consensus.app]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vitro characterization of the novel chemical entity, 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide. The molecular structure of this compound incorporates moieties suggestive of potential activity as a modulator of gastric acid secretion. Specifically, the (2-Furanylmethyl)sulfinyl group is characteristic of proton pump inhibitors (PPIs), while the N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide fragment shares similarities with certain histamine H2 receptor antagonists.

This document outlines a tiered in vitro testing strategy, commencing with primary target engagement assays to investigate these two principal hypotheses. Subsequently, secondary assays are described to assess cellular effects and preliminary safety profiles. Detailed protocols for key experiments are provided to enable researchers to systematically evaluate the pharmacological properties of this compound.

Predicted Signaling Pathways and Rationale for In Vitro Assays

Based on its structural features, the compound is hypothesized to primarily interact with the gastric H+/K+ ATPase (proton pump) and/or the histamine H2 receptor, both of which are crucial in the regulation of gastric acid secretion.

Experimental Testing Workflow

A logical progression of in vitro assays is recommended to efficiently characterize the compound's biological activity.

Section 1: Primary Target Engagement Assays

Application Note 1: H+/K+ ATPase (Proton Pump) Inhibition Assay

Objective: To determine if 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide directly inhibits the activity of the gastric H+/K+ ATPase enzyme. This assay is critical for identifying potential proton pump inhibitor (PPI) activity.

Principle: The H+/K+ ATPase is an enzyme that hydrolyzes ATP to pump H+ ions into the gastric lumen. The inhibitory activity of the compound can be quantified by measuring the reduction in the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the presence of the compound.

Experimental Protocol: H+/K+ ATPase Inhibition Assay

-

Preparation of H+/K+ ATPase Vesicles:

-

Obtain fresh sheep or goat stomach from a local abattoir.

-

Isolate the gastric mucosa by scraping the inner stomach lining.

-

Homogenize the mucosal scrapings in a Tris-HCl buffer (e.g., 200 mM, pH 7.4).[1]

-

Perform differential centrifugation to enrich for microsomal vesicles containing the H+/K+ ATPase. A typical procedure involves a low-speed spin (e.g., 5000 x g) to remove larger debris, followed by a high-speed spin of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction.[1]

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration using a standard method like the Bradford assay.

-

-

Inhibition Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, pre-incubate varying concentrations of the test compound (e.g., 10 µg/mL to 100 µg/mL) with the prepared enzyme vesicles for 30-60 minutes at 37°C.[2][3] Omeprazole should be used as a positive control.

-

Initiate the enzymatic reaction by adding a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and ATP.[3][4] Final concentrations are typically around 20-40 mM Tris-HCl, 2 mM MgCl2, 2 mM KCl, and 2 mM ATP.[2][3][4]

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to a final concentration of ~10%.[2][4]

-

Centrifuge the samples to pellet the precipitated protein.

-

-

Quantification of Inorganic Phosphate (Pi):

-

Transfer the supernatant to a new plate.

-

Quantify the amount of released Pi using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[3]

-

Measure the absorbance at a specific wavelength (e.g., 660 nm or 400 nm depending on the specific protocol) using a spectrophotometer.[3][4]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no compound).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

-

| Parameter | Omeprazole (Positive Control) | Test Compound |

| IC50 (µM) | Expected: Low µM range | To be determined |

| Max Inhibition (%) | Expected: >90% | To be determined |

Application Note 2: Histamine H2 Receptor Binding Assay

Objective: To assess the binding affinity of the test compound for the histamine H2 receptor. This assay will determine if the compound has the potential to act as an H2 receptor antagonist.

Principle: This is a competitive radioligand binding assay. It measures the ability of the test compound to displace a known radiolabeled ligand that specifically binds to the H2 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Experimental Protocol: H2 Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Use a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Isolate the cell membranes by centrifugation.

-

Resuspend the membrane pellet and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable H2 receptor radioligand (e.g., [3H]-Tiotidine or a newer specific ligand), and varying concentrations of the test compound.[5]

-

Known H2 receptor antagonists like Cimetidine or Ranitidine should be used as positive controls.

-

To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Calculate the percentage of specific binding for each concentration of the test compound relative to the control wells (no compound).

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Cimetidine (Positive Control) | Test Compound |

| Ki (nM) | Expected: Low nM range | To be determined |

Section 2: Secondary and Safety Assays

Application Note 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of the compound on a standard cell line to establish a preliminary therapeutic window.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2, a human liver cell line, or HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).

-

| Parameter | Doxorubicin (Positive Control) | Test Compound |

| CC50 (µM) | Expected: Low µM range | To be determined |

By following these detailed protocols, researchers can systematically investigate the in vitro pharmacological profile of 2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide, elucidating its primary mechanism of action and establishing a preliminary safety assessment.

References

- 1. ajpp.in [ajpp.in]

- 2. jnsbm.org [jnsbm.org]

- 3. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a G Protein-Biased Radioligand for the Histamine H2 Receptor with Reversible Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from in vitro to in vivo studies is a critical step in the drug development pipeline.[1][2] In vivo testing provides essential information on a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) within a complex living system.[3][4] These application notes provide detailed protocols and guidance for developing robust in vivo models to evaluate novel therapeutic compounds. Rodents are frequently used for these trials as they share biological similarities with humans and are easy to handle in a laboratory setting.[3]

Animal Model Selection

The choice of animal model is a critical determinant of the success and translatability of in vivo studies.[5] Factors to consider include the specific research question, the compound's mechanism of action, and the disease being modeled.[5]

Commonly Used Animal Models in Preclinical Research:

| Animal Model | Key Characteristics & Applications | Advantages | Disadvantages |

| Mice (Mus musculus) | Genetically well-characterized, rapid breeding cycle, and availability of numerous transgenic and knockout strains.[6] Widely used for efficacy, toxicology, and PK/PD studies.[3] | Cost-effective, easy to handle, extensive genetic toolkit.[7] | Physiological differences from humans can limit translatability. |

| Rats (Rattus norvegicus) | Larger size allows for easier surgical manipulation and serial blood sampling. Often used in toxicology and cardiovascular studies.[3] | Well-established models for various diseases, more complex behaviors than mice. | Higher housing and husbandry costs compared to mice. |

| Zebrafish (Danio rerio) | Rapid development, optical transparency of embryos, and suitability for high-throughput screening.[8] | Cost-effective for large-scale screening, allows for real-time imaging of biological processes. | Significant physiological differences from mammals. |

| Non-human Primates | High genetic and physiological similarity to humans.[7] Used in late-stage preclinical development to assess safety and efficacy. | Most predictive model for human response. | High cost, significant ethical considerations, and specialized housing requirements. |

Considerations for Model Selection:

-